(S)-(-)-Tolvaptan - 331947-44-5

(S)-(-)-Tolvaptan

Catalog Number: EVT-343656
CAS Number: 331947-44-5
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tolvaptan is an oral vasopressin V2 receptor antagonist that has been the subject of extensive research due to its unique mechanism of action and its potential applications in various medical fields. This comprehensive analysis will delve into the details of tolvaptan's mechanism of action and its applications in treating conditions such as heart failure, hyponatremia, autosomal dominant polycystic kidney disease (ADPKD), and cirrhosis, as evidenced by the data from multiple research studies.

Synthesis Analysis

One efficient method for the biosynthesis of enantiopure tolvaptan involves utilizing whole cells of Escherichia coli co-expressing alcohol dehydrogenase (PsADH) and formate dehydrogenase (CpFDH) in a biphasic aqueous–soybean oil system. [] This approach facilitates the enantioselective reduction of a tolvaptan precursor, leading to the production of (S)-tolvaptan with high optical purity (99.5%) and bioconversion efficiency (86.1%). []

Chemical Reactions Analysis

The provided papers primarily focus on the pharmacological effects of Tolvaptan, (S)- rather than its detailed chemical reactivity. One study investigated the stress degradation products of Tolvaptan, (S)- under various conditions (hydrolysis, oxidation, dry heat, and photolysis) as per the International Conference on Harmonization (ICH) guideline Q1A (R2). [] The degradation products were characterized using Ultra Performance Liquid Chromatography coupled with Photodiode Array detection (UPLC-PDA) and Ultra Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS). [] The study identified seven degradation products formed under acidic hydrolysis, base hydrolysis, and oxidative conditions. Notably, the use of methanol as a co-solvent during stress degradation led to the formation of four additional degradation products compared to when acetonitrile was used. []

Mechanism of Action

Tolvaptan functions by antagonizing the vasopressin V2 receptor, which is primarily located in the renal collecting ducts. By blocking this receptor, tolvaptan prevents the reabsorption of free water, leading to increased urine volume without electrolyte loss, a process known as aquaresis7. This action is beneficial in conditions where fluid overload is a concern, such as heart failure and certain types of hyponatremia. The EVEREST trial highlighted tolvaptan's ability to reduce body weight in patients with worsening heart failure without inducing renal dysfunction or hypokalemia1. Additionally, tolvaptan has been shown to activate the Nrf2/HO-1 antioxidant pathway through PERK phosphorylation, suggesting a potential role in managing oxidative stress-related conditions such as chronic kidney disease (CKD)4.

Applications in Heart Failure

In the field of heart failure, tolvaptan has been shown to improve congestion symptoms by reducing pulmonary capillary wedge pressure and other hemodynamic parameters, as demonstrated in a multicenter, randomized, placebo-controlled trial2. The EVEREST trial further supports the use of tolvaptan in heart failure, evaluating its impact on mortality, morbidity, and patient-assessed global clinical status1.

Applications in Hyponatremia

Tolvaptan has been particularly effective in treating euvolemic and hypervolemic hyponatremia, as seen in patients with chronic heart failure and cirrhosis. Studies have shown that tolvaptan significantly increases serum sodium concentrations, with improvements in patient condition and minimal side effects such as increased thirst and urination36. In cirrhotic patients with hyponatremia, tolvaptan improved serum sodium levels and patient-reported health status10.

Applications in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

In ADPKD, tolvaptan has been approved for delaying disease progression. The TEMPO 3:4 trial demonstrated that tolvaptan significantly reduced the rate of kidney growth and eGFR decline, with a lower rate of ADPKD-related events compared to placebo589. The drug's efficacy was consistent across various stages of CKD, making it a promising treatment option for ADPKD patients5.

Applications
  • Investigating the role of vasopressin in autosomal dominant polycystic kidney disease (ADPKD): Studies have explored the relationship between urine osmolality, response to Tolvaptan, (S)-, and disease progression in ADPKD. [] Results suggest that baseline urine osmolality can serve as a severity marker for ADPKD, and the drug's ability to suppress urine osmolality correlates with its therapeutic benefits in slowing kidney function decline. []
  • Studying the impact of vasopressin V2 receptor antagonism on monocyte chemotactic protein-1 (MCP-1) excretion in ADPKD: Research indicates that Tolvaptan, (S)- administration can reduce urinary MCP-1 excretion in ADPKD patients. [] This finding suggests a potential link between vasopressin signaling and the inflammatory processes involved in ADPKD progression. []

OPC-61815

Compound Description: OPC-61815 is a prodrug of Tolvaptan, (S)- designed for intravenous administration. It exhibits improved water solubility compared to Tolvaptan, (S)-, making it suitable for injection. Following administration, OPC-61815 is metabolized into Tolvaptan, (S)-, exerting similar therapeutic effects in congestive heart failure patients.

Relevance: OPC-61815 is a prodrug of Tolvaptan, (S)-, meaning it is metabolized in the body to release the active drug, Tolvaptan, (S)-. While the exact chemical structure of OPC-61815 is not provided in the text, its designation as a prodrug of Tolvaptan, (S)- implies a close structural relationship, likely involving a modification that enhances water solubility and is cleaved after administration.

Demeclocycline

Compound Description: Demeclocycline is a tetracycline antibiotic that also possesses the ability to inhibit the action of antidiuretic hormone (ADH). It is sometimes used off-label to treat hyponatremia caused by the syndrome of inappropriate antidiuretic hormone secretion (SIADH).

Relevance: Although structurally distinct from Tolvaptan, (S)-, Demeclocycline is considered related due to its shared therapeutic application in managing SIADH-induced hyponatremia. While Tolvaptan, (S)- directly antagonizes vasopressin V2 receptors, Demeclocycline disrupts the cellular response to ADH, ultimately achieving a similar effect on water excretion.

Furosemide

Compound Description: Furosemide is a loop diuretic commonly employed in the management of heart failure and fluid overload. It acts by inhibiting sodium reabsorption in the loop of Henle, leading to increased urine output.

Relevance: Furosemide is considered related to Tolvaptan, (S)- because both are employed as diuretic agents, albeit with distinct mechanisms of action. While Tolvaptan, (S)- specifically targets water reabsorption through V2 receptor antagonism, Furosemide promotes broader electrolyte and water excretion by affecting sodium transport in the loop of Henle.

Metabolites of Tolvaptan

Compound Description: Several metabolites of Tolvaptan, (S)- have been identified in human urine, including hydroxyl metabolites and a carboxyl metabolite with a cleaved benzazepine ring system. These metabolites have been detected in urine for extended periods following Tolvaptan, (S)- administration, with detection times up to 150 hours.

Relevance: The identified metabolites are directly derived from the metabolism of Tolvaptan, (S)- and therefore share structural similarities with the parent compound. Understanding their presence and persistence is crucial in contexts like sports drug testing where detection of Tolvaptan, (S)- use relies on identifying both the parent compound and its characteristic metabolites.

Properties

CAS Number

331947-44-5

Product Name

(S)-(-)-Tolvaptan

IUPAC Name

N-[4-[(5S)-7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)/t24-/m0/s1

InChI Key

GYHCTFXIZSNGJT-DEOSSOPVSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Synonyms

N-[4-[[(5S)-7-Chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl]carbonyl]-3-methylphenyl]-2-methylbenzamide; (S)-(-)-OPC 41061;

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCC[C@@H](C4=C3C=CC(=C4)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.